Cas no 2137591-58-1 (Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate)

Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate 化学的及び物理的性質
名前と識別子
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- 2137591-58-1
- methyl 4-ethoxy-3-(fluorosulfonyl)benzoate
- EN300-729447
- Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate
-
- インチ: 1S/C10H11FO5S/c1-3-16-8-5-4-7(10(12)15-2)6-9(8)17(11,13)14/h4-6H,3H2,1-2H3
- InChIKey: NBDSFLRTLJBTHZ-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(=O)OC)C=CC=1OCC)(=O)(=O)F
計算された属性
- 精确分子量: 262.03112278g/mol
- 同位素质量: 262.03112278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 361
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 78Ų
Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-729447-1.0g |
methyl 4-ethoxy-3-(fluorosulfonyl)benzoate |
2137591-58-1 | 1g |
$0.0 | 2023-06-06 |
Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
Methyl 4-ethoxy-3-(fluorosulfonyl)benzoateに関する追加情報
Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate (CAS No. 2137591-58-1): A Comprehensive Overview in Modern Chemical Research
Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate, identified by its unique CAS No. 2137591-58-1, represents a significant compound in the realm of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both ethoxy and fluorosulfonyl substituents imparts distinct chemical properties, making it a versatile intermediate in various synthetic pathways.
The Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate molecule exhibits a high degree of reactivity, which is leveraged in the synthesis of more complex organic molecules. Its structural framework, combining a benzoate core with fluorosulfonyl and ethoxy groups, makes it an attractive candidate for further functionalization. This reactivity has been explored in recent studies, particularly in the development of novel bioactive compounds.
In the context of pharmaceutical research, the CAS No. 2137591-58-1 compound has been investigated for its role in synthesizing potential therapeutic agents. The fluorosulfonyl group, known for its electron-withdrawing properties, can significantly influence the electronic characteristics of the molecule, thereby affecting its biological activity. Recent studies have highlighted its utility in creating derivatives with enhanced pharmacological properties, such as improved solubility and bioavailability.
The synthesis of Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to optimize yield and purity. These advancements not only enhance the efficiency of producing the compound but also align with sustainable chemical practices.
One of the most compelling aspects of this compound is its role in medicinal chemistry. Researchers have utilized the structural motifs present in Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate to design molecules with targeted biological activities. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in inflammatory pathways. Such findings underscore the importance of this compound as a building block for developing novel therapeutics.
The chemical properties of Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate also make it valuable in materials science applications. Its ability to undergo selective reactions allows for the creation of functionalized polymers and coatings with unique properties. These materials can find applications in various industries, including electronics and biomedicine.
The latest research on CAS No. 2137591-58-1 has revealed new insights into its reactivity and potential uses. For example, studies have demonstrated its utility in cross-coupling reactions, which are fundamental to constructing complex organic molecules. These reactions often require specialized catalysts and conditions, but the use of Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate as a starting material has simplified these processes significantly.
In conclusion, the compound Methyl 4-ethoxy-3-(fluorosulfonyl)benzoate, with its CAS number 2137591-58-1, stands out as a versatile and highly reactive molecule with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable asset in modern chemical research. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in the chemical community.
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